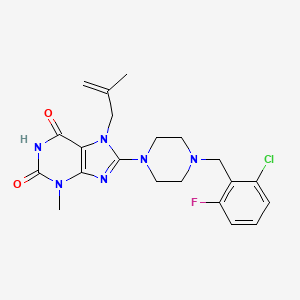

8-(4-(2-chloro-6-fluorobenzyl)piperazin-1-yl)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione

CAS No.: 878430-77-4

Cat. No.: VC7289622

Molecular Formula: C21H24ClFN6O2

Molecular Weight: 446.91

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 878430-77-4 |

|---|---|

| Molecular Formula | C21H24ClFN6O2 |

| Molecular Weight | 446.91 |

| IUPAC Name | 8-[4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione |

| Standard InChI | InChI=1S/C21H24ClFN6O2/c1-13(2)11-29-17-18(26(3)21(31)25-19(17)30)24-20(29)28-9-7-27(8-10-28)12-14-15(22)5-4-6-16(14)23/h4-6H,1,7-12H2,2-3H3,(H,25,30,31) |

| Standard InChI Key | HILXDZKANPDLKI-UHFFFAOYSA-N |

| SMILES | CC(=C)CN1C2=C(N=C1N3CCN(CC3)CC4=C(C=CC=C4Cl)F)N(C(=O)NC2=O)C |

Introduction

3-Chloro-4-fluoro-N-(2-methyl-4-{ thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide is a complex organic compound belonging to the sulfonamide class. It features a unique molecular structure that includes a thiazolo[5,4-b]pyridine core, a fluorine atom, and a sulfonamide group. The compound's molecular formula is C19H13ClFN3O2S2, with a molecular weight of approximately 433.9 g/mol.

Synthesis Overview

The synthesis of this compound typically involves multi-step organic reactions. Common methods include the use of reagents such as chloro and fluoro derivatives, which are carefully controlled under specific temperature and pH conditions to ensure high yields and purity of the final product. The synthesis process often requires precise control over reaction conditions to achieve optimal results.

Structural Features

The compound's structure is characterized by the presence of a thiazolo[5,4-b]pyridine ring system, which is linked to a phenyl ring bearing a sulfonamide group. The structural notation Cc1c(NS(=O)(=O)c2ccc(Cl)s2)cccc1-c1nc2cccnc2s1 reflects the arrangement of atoms within the molecule, highlighting both connectivity and functional groups present.

Biological Activity

This compound has been identified as a potent dual sphingosine-1-phosphate receptor 1 (S1P1) and receptor 5 (S1P5) agonist, with limited activity at S1P3 and no activity at S1P2/S1P4. This biological activity suggests potential applications in therapeutic areas where modulation of these receptors is beneficial.

Research Findings

Research on similar sulfonamide compounds highlights their importance in pharmaceutical applications. Sulfonamides are known for their diverse biological activities, including antibacterial and anti-inflammatory properties . The specific biological activity of 3-chloro-4-fluoro-N-(2-methyl-4-{ thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide makes it a candidate for further investigation in drug development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume